molecular formula C16H17N3O6 B2708463 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1396847-64-5

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2708463
CAS No.: 1396847-64-5
M. Wt: 347.327
InChI Key: NAVOTDXYWGRSSH-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a methylisoxazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxypropyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-9-5-13(19-25-9)18-15(21)14(20)17-7-16(2,22)10-3-4-11-12(6-10)24-8-23-11/h3-6,22H,7-8H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVOTDXYWGRSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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